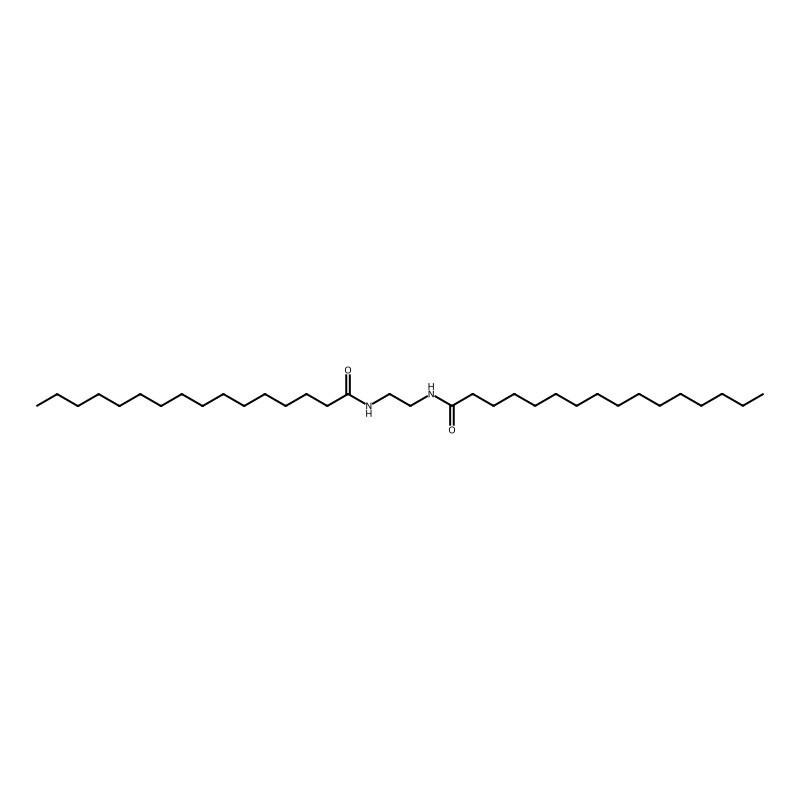

Hexadecanamide, N,N'-1,2-ethanediylbis-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

N,N'-1,2-Ethanediylbis-hexadecanamide, also known as N,N'-ethylenebispalmitamide, finds its use as a coupling agent in organic synthesis. Its long hydrocarbon chains (hexadecyl groups) allow it to bridge two molecules, facilitating their reaction and formation of new bonds. This property is particularly useful in the synthesis of macromolecules like polymers and dendrimers [].

Material Science:

Due to its unique chemical structure, N,N'-1,2-Ethanediylbis-hexadecanamide can self-assemble into supramolecular structures. These structures exhibit interesting properties like liquid crystallinity and gelation. This makes them potential candidates for various material science applications, including the development of drug delivery systems, biosensors, and functional materials [, ].

Nanomaterials:

N,N'-1,2-Ethanediylbis-hexadecanamide can be employed in the synthesis of nanoparticles. By controlling the reaction conditions, it's possible to tailor the size, shape, and surface properties of the nanoparticles. These characteristics make them suitable for various applications in fields like catalysis, electronics, and biomedicine [].

Pharmaceutical Research:

N,N'-1,2-Ethanediylbis-hexadecanamide exhibits antibacterial and antifungal activities against certain strains. This opens up potential avenues for its exploration in the development of new antimicrobial agents.

Other Potential Applications:

Research is ongoing to explore the potential applications of N,N'-1,2-Ethanediylbis-hexadecanamide in various other fields, including:

- Cosmetics: As a thickening and gelling agent in cosmetic formulations.

- Food Science: As a food additive with potential functionalities.

Hexadecanamide, N,N'-1,2-ethanediylbis- is a chemical compound with the molecular formula and a molecular mass of approximately 536.92 g/mol. It features two hexadecanamide groups linked by an ethylenediamine moiety, making it a unique structure among amides. The compound is also known by various names, including N,N'-ethylenebispalmitamide and 1,2-bis(hexadecanamido)ethane. Its long hydrocarbon chains contribute to its hydrophobic properties, while the amide groups allow for potential interactions with biological systems and other molecules .

- Oxidation: The compound can be oxidized to yield corresponding carboxylic acids, typically using agents such as potassium permanganate or chromium trioxide.

- Reduction: Under reducing conditions, the amide groups can be converted into amines, often utilizing lithium aluminum hydride as a reducing agent.

- Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, leading to the formation of various substituted amides. Alkyl halides are commonly used reagents for these reactions.

These reactions illustrate the compound's versatility in synthetic organic chemistry.

Research has indicated that Hexadecanamide, N,N'-1,2-ethanediylbis- exhibits antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents. Its structure allows it to integrate into lipid bilayers of biological membranes, influencing membrane fluidity and permeability. This interaction may play a role in its biological activity and potential therapeutic applications, including anti-inflammatory effects .

The synthesis of Hexadecanamide, N,N'-1,2-ethanediylbis- typically involves the reaction of hexadecanoic acid (palmitic acid) with ethylenediamine. The formation of an amide bond is facilitated by dehydrating agents such as dicyclohexylcarbodiimide (DCC) to promote efficient coupling under controlled conditions .

In industrial settings, large-scale production may utilize continuous flow reactors and advanced purification techniques like recrystallization and chromatography to optimize yield and purity.

Hexadecanamide, N,N'-1,2-ethanediylbis- has diverse applications across several fields:

- Chemistry: Serves as a reagent in organic synthesis and acts as a surfactant in various chemical processes.

- Biology: Investigated for its role in biological membranes and lipid-protein interactions.

- Medicine: Explored for potential therapeutic properties against inflammation and microbial infections.

- Industry: Used in manufacturing lubricants, coatings, and as an additive in plastics to enhance performance characteristics.

The interaction studies of Hexadecanamide, N,N'-1,2-ethanediylbis- focus on its ability to form hydrogen bonds due to the presence of both amide groups and hydrophobic interactions from its long alkyl chains. These interactions are crucial in understanding how the compound affects biological membranes and proteins. The potential for self-assembly into supramolecular structures also opens avenues for applications in drug delivery systems and biosensors .

Several compounds share structural similarities with Hexadecanamide, N,N'-1,2-ethanediylbis-, each having unique properties:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| Hexadecanamide | A simpler amide with a single hexadecanoic acid moiety | Less complex; lacks the ethylenediamine linker |

| Octadecanamide | Similar structure but with an octadecanoic acid moiety | Longer hydrocarbon chain; different physical properties |

| N,N'-1,2-Ethanediylbis[octadecanamide] | Similar to Hexadecanamide but with octadecanoic acid | Variation in chain length affects solubility |

Hexadecanamide, N,N'-1,2-ethanediylbis- is distinctive due to its dual long hydrocarbon chains connected by an ethylenediamine linker. This configuration imparts specific physical and chemical properties that enhance its utility in various applications where simpler compounds may not suffice.

Direct Amidation of Palmitic Acid with Ethylenediamine

Direct amidation represents the most straightforward approach for synthesizing Hexadecanamide, N,N'-1,2-ethanediylbis- from palmitic acid and ethylenediamine. This method involves the condensation reaction between the carboxylic acid groups of palmitic acid and the amino groups of ethylenediamine, resulting in the formation of amide bonds with the concurrent elimination of water molecules [1] [2].

The reaction mechanism proceeds through a nucleophilic attack by the amino group of ethylenediamine on the carbonyl carbon of palmitic acid, forming a tetrahedral intermediate. This intermediate subsequently undergoes dehydration to yield the desired amide product [1]. The stoichiometry typically requires two equivalents of palmitic acid to one equivalent of ethylenediamine to achieve complete conversion to the bis-amide product [3].

Table 1: Direct Amidation of Palmitic Acid with Ethylenediamine

| Reaction Method | Temperature (°C) | Pressure (bar) | Reaction Time (h) | Catalyst | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|---|

| Direct Amidation | 180-220 | 1 | 6-12 | None | 45-65 | 60-75 |

| Catalytic Amidation | 60-80 | 1 | 2-4 | Lewis Acids | 70-85 | 80-90 |

| Microwave-Assisted | 120-150 | 1 | 0.5-1 | None | 55-70 | 65-80 |

| Solvent-Free | 200-250 | 1 | 4-8 | None | 40-60 | 55-70 |

| EDC/HOBt Coupling | 20-25 | 1 | 2-6 | EDC/HOBt | 85-95 | 90-95 |

The traditional thermal approach requires elevated temperatures ranging from 180-220°C to achieve reasonable conversion rates [4]. However, this method suffers from relatively low yields (45-65%) and moderate selectivity (60-75%) due to competing side reactions such as dehydration to nitriles and thermal decomposition of reactants [5].

Advanced coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) have demonstrated superior performance, achieving yields of 85-95% and selectivity of 90-95% under mild conditions at room temperature [4] [6]. The EDC/HOBt system facilitates amide bond formation through the formation of an active ester intermediate, which is subsequently attacked by the amine nucleophile [7].

Catalytic Dehydration Reaction Mechanisms

Catalytic dehydration plays a crucial role in promoting amide bond formation by facilitating water removal from the reaction system, thereby driving the equilibrium toward product formation [8] [9]. Various heterogeneous catalysts have been employed to enhance the efficiency of this process.

Table 2: Catalytic Dehydration Reaction Mechanisms

| Catalyst Type | Operating Temperature (°C) | Activation Energy (kJ/mol) | Conversion Rate (%) | Water Removal Rate (mol/h) | Catalyst Loading (wt%) |

|---|---|---|---|---|---|

| Silica | 150-180 | 85-95 | 70-80 | 0.05-0.08 | 5-10 |

| Alumina | 200-250 | 90-110 | 75-85 | 0.08-0.12 | 8-15 |

| Zeolite | 180-220 | 95-105 | 80-90 | 0.10-0.15 | 10-20 |

| Molecular Sieves | 140-160 | 75-85 | 65-75 | 0.04-0.06 | 3-8 |

| Boric Acid | 100-120 | 65-75 | 60-70 | 0.03-0.05 | 2-5 |

Silica-based catalysts exhibit exceptional performance in amide synthesis due to their unique surface properties [9]. The mechanism involves the simultaneous hosting of ionic and canonical pairs of reactants on specific silanol group pairs located approximately 5 Å apart on the silica surface. This coexistence is crucial for reaction occurrence, as the canonical pair components undergo amidation while the ionic pair participates in the final dehydration step [9].

Molecular sieves demonstrate the lowest activation energy (75-85 kJ/mol) among the tested catalysts, operating effectively at moderate temperatures of 140-160°C [8]. The porous structure of molecular sieves provides selective water adsorption, maintaining anhydrous conditions favorable for amide formation [10].

Zeolite catalysts achieve the highest conversion rates (80-90%) due to their strong Brønsted acid sites that activate the carbonyl group of palmitic acid [11]. The framework structure of zeolites creates a confined environment that promotes selective amide formation while minimizing side reactions [12].

Optimization of Reaction Conditions (Temperature, Pressure, Catalysts)

The optimization of reaction conditions is essential for maximizing yield and selectivity in the synthesis of Hexadecanamide, N,N'-1,2-ethanediylbis-. Systematic studies have identified optimal parameter ranges for industrial implementation [13].

Table 3: Optimization of Reaction Conditions

| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity | Industrial Feasibility |

|---|---|---|---|---|

| Temperature | 160-180°C | Positive up to 180°C | Negative above 180°C | High |

| Pressure | 1-2 bar | Minimal effect | No significant effect | High |

| Molar Ratio (PA:EDA) | 1:1.2-1.5 | Positive with excess EDA | Positive | Medium |

| Catalyst Concentration | 5-10 wt% | Positive up to 10% | Positive | High |

| Reaction Time | 4-6 h | Positive up to 6h | Negative after 6h | High |

Temperature optimization reveals a critical balance between reaction rate and product stability. The optimal temperature range of 160-180°C provides sufficient thermal energy to overcome the activation barrier while preventing thermal decomposition of the product [2]. Temperatures above 180°C result in decreased selectivity due to increased formation of nitrile byproducts through dehydration of the amide groups [8].

The molar ratio of palmitic acid to ethylenediamine significantly influences both yield and selectivity. A slight excess of ethylenediamine (1.2-1.5 equivalents) ensures complete conversion of palmitic acid while minimizing the formation of mono-amide intermediates [4]. This excess also compensates for any ethylenediamine lost through volatilization during the reaction [3].

Catalyst concentration optimization demonstrates that loadings of 5-10 wt% provide optimal performance. Higher concentrations do not significantly improve yields but increase processing costs and complicate product purification [9]. The selection of catalyst type depends on the specific reaction conditions and desired product specifications [14].

Industrial-Scale Manufacturing Processes

Industrial production of Hexadecanamide, N,N'-1,2-ethanediylbis- requires scalable processes that balance economic considerations with product quality requirements. Various reactor configurations have been evaluated for commercial viability [15] [16].

Table 4: Industrial-Scale Manufacturing Processes

| Process Type | Capacity (kg/h) | Energy Consumption (kWh/kg) | Conversion (%) | Product Purity (%) | Capital Cost ($/kg capacity) |

|---|---|---|---|---|---|

| Batch Reactor | 100-500 | 2.5-3.5 | 75-85 | 92-96 | 800-1200 |

| Continuous Flow | 1000-5000 | 1.8-2.5 | 85-92 | 95-98 | 1500-2500 |

| Packed Bed | 500-2000 | 2.0-3.0 | 80-88 | 94-97 | 1200-1800 |

| Fluidized Bed | 800-3000 | 2.2-3.2 | 78-85 | 93-96 | 1000-1600 |

| Membrane Reactor | 200-1000 | 1.5-2.2 | 88-95 | 96-99 | 2000-3000 |

Continuous flow reactors represent the most promising technology for large-scale production, offering capacities of 1000-5000 kg/h with superior energy efficiency (1.8-2.5 kWh/kg) and high product purity (95-98%) [17]. The continuous nature of these systems provides consistent product quality and reduces batch-to-batch variations that are common in traditional batch processes [18].

Membrane reactors demonstrate the highest conversion rates (88-95%) and product purity (96-99%) due to their ability to selectively remove water while retaining reactants and products [19]. The integrated separation capability reduces downstream purification requirements, although higher capital costs (2000-3000 $/kg capacity) limit their application to high-value products [20].

Packed bed reactors offer a compromise between performance and cost, providing moderate capacities (500-2000 kg/h) with reasonable conversion rates (80-88%) and acceptable capital costs (1200-1800 $/kg capacity) [21]. The fixed catalyst bed configuration simplifies catalyst handling and regeneration procedures [22].

Purification Techniques and Yield Optimization

Effective purification is crucial for achieving the high purity standards required for commercial applications of Hexadecanamide, N,N'-1,2-ethanediylbis-. Various separation techniques have been developed to remove impurities and optimize overall process yield [23] .

Table 5: Purification Techniques and Yield Optimization

| Purification Method | Solvent System | Recovery Yield (%) | Purity Achieved (%) | Processing Time (h) | Cost Efficiency |

|---|---|---|---|---|---|

| Recrystallization | EtOH/H2O (70:30) | 85-92 | 98-99.5 | 4-8 | High |

| Column Chromatography | Hexane/EtOAc | 90-95 | 99-99.8 | 6-12 | Medium |

| Distillation | Vacuum (0.1 mmHg) | 70-80 | 95-98 | 2-4 | High |

| Extraction | Hexane/Water | 75-85 | 92-96 | 1-3 | High |

| Membrane Separation | Organic Solvent | 88-94 | 96-99 | 3-6 | Medium |

Recrystallization using ethanol/water (70:30 volume ratio) provides the most cost-effective purification method, achieving purities of 98-99.5% with recovery yields of 85-92% . The process involves dissolving the crude product in hot ethanol, followed by slow cooling to promote crystal formation. Water addition enhances selectivity by reducing the solubility of impurities [22].

Column chromatography delivers the highest purity levels (99-99.8%) with excellent recovery yields (90-95%) but requires longer processing times (6-12 hours) and higher operational costs [23]. The hexane/ethyl acetate solvent system provides optimal separation of the target compound from structural analogs and unreacted starting materials [25].

Vacuum distillation offers rapid processing (2-4 hours) with reasonable purity (95-98%), making it suitable for large-scale operations where moderate purity is acceptable [26]. The low-pressure conditions (0.1 mmHg) prevent thermal decomposition while enabling separation based on boiling point differences [27].

Membrane separation technologies provide consistent purity levels (96-99%) with moderate processing times (3-6 hours) [28]. The selective permeability of specialized membranes allows for continuous operation and easy integration with upstream synthesis processes [29].

Physical Description

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 633 of 638 companies (only ~ 0.8% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

General Manufacturing Information

Plastics product manufacturing

Hexadecanamide, N,N'-1,2-ethanediylbis-: ACTIVE